1-(Pyridin-3-ylmethyl)hydrazine trihydrochloride
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Overview
Description
1-(Pyridin-3-ylmethyl)hydrazine trihydrochloride is a chemical compound with the molecular formula C6H10ClN3. It is a hydrazine derivative that contains a pyridine ring, making it a valuable compound in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-ylmethyl)hydrazine trihydrochloride typically involves the reaction of pyridine-3-carboxaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds as follows:
- Pyridine-3-carboxaldehyde is reacted with hydrazine hydrate in an aqueous medium.
- Hydrochloric acid is added to the reaction mixture to form the trihydrochloride salt.
- The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale mixing of pyridine-3-carboxaldehyde and hydrazine hydrate in industrial reactors.
- Addition of hydrochloric acid to form the trihydrochloride salt.
- Isolation and purification of the product through filtration and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-ylmethyl)hydrazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
1-(Pyridin-3-ylmethyl)hydrazine trihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-ylmethyl)hydrazine trihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with proteins, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride
- 1-(Pyridin-4-ylmethyl)hydrazine trihydrochloride
- 1-(Pyridin-3-ylmethyl)hydrazine dihydrochloride
Uniqueness
1-(Pyridin-3-ylmethyl)hydrazine trihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of novel compounds.
Properties
IUPAC Name |
pyridin-3-ylmethylhydrazine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.3ClH/c7-9-5-6-2-1-3-8-4-6;;;/h1-4,9H,5,7H2;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXJESFMHKYXKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNN.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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